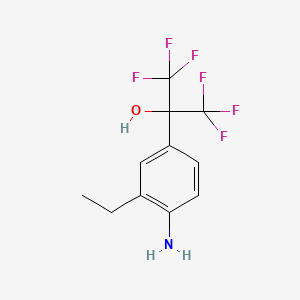![molecular formula C4H2N4Se B13116480 [1,2,5]Selenadiazolo[3,4-d]pyrimidine CAS No. 273-48-3](/img/structure/B13116480.png)
[1,2,5]Selenadiazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,5]Selenadiazolo[3,4-d]pyrimidine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a fused ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique properties of selenium, combined with the structural features of the pyrimidine ring, make this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Selenadiazolo[3,4-d]pyrimidine typically involves the cyclization of aromatic ortho-diamines with selenium dioxide. One common method starts with 5,6-diaminouracils as the starting materials. The reaction is carried out in ethanol, water, acetic acid, or acetonitrile, depending on the specific conditions required . The reaction conditions often involve refluxing the mixture to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[1,2,5]Selenadiazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenadiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the selenium atom.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives of this compound. These products can exhibit different chemical and physical properties, making them useful for various applications.
科学的研究の応用
[1,2,5]Selenadiazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent, particularly against cancer cell lines.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of other heterocyclic compounds and as a precursor for more complex molecules.
作用機序
The mechanism of action of [1,2,5]Selenadiazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as Topoisomerase II and HSP90. By binding to these proteins, the compound inhibits their activity, leading to the disruption of critical cellular processes such as DNA replication and protein folding. This results in the induction of apoptosis in cancer cells. Additionally, the compound can interact with DNA, further contributing to its anti-cancer effects .
類似化合物との比較
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyrimidine: Similar in structure but contains sulfur instead of selenium.
[1,2,5]Selenadiazolo[3,4-b]pyrazines: These compounds have a similar selenium-containing ring but differ in the fused ring structure.
Uniqueness
The uniqueness of [1,2,5]Selenadiazolo[3,4-d]pyrimidine lies in its combination of selenium and pyrimidine, which imparts distinct electronic and biological properties. Its ability to act as a dual inhibitor of Topoisomerase II and HSP90 sets it apart from other similar compounds, making it a valuable target for further research and development .
特性
CAS番号 |
273-48-3 |
|---|---|
分子式 |
C4H2N4Se |
分子量 |
185.06 g/mol |
IUPAC名 |
[1,2,5]selenadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4Se/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChIキー |
XZUWLYCKRAQEMI-UHFFFAOYSA-N |
正規SMILES |
C1=NC=NC2=N[Se]N=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)





![1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-](/img/structure/B13116438.png)



![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13116479.png)

